KKL-35
KKL-35
KKL-35 is a potent trans-translation inhibitor that has broad-spectrum antibiotic activity. KKL-35 Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition. KKL-35 inhibited the growth of all tested strains at submicromolar concentrations. KKL-35 was also active against other LD-causing Legionella species. KKL-35 remained equally active against L. pneumophila mutants that have evolved resistance to macrolides. KKL-35 inhibited the multiplication of L. pneumophila in human macrophages at several stages of infection.
Brand Name:
Vulcanchem
CAS No.:
865285-29-6
VCID:
VC0531804
InChI:
InChI=1S/C15H9ClFN3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)
SMILES:
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)F
Molecular Formula:
C15H9ClFN3O2
Molecular Weight:
317.70 g/mol
KKL-35
CAS No.: 865285-29-6
Cat. No.: VC0531804
Molecular Formula: C15H9ClFN3O2
Molecular Weight: 317.70 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | KKL-35 is a potent trans-translation inhibitor that has broad-spectrum antibiotic activity. KKL-35 Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition. KKL-35 inhibited the growth of all tested strains at submicromolar concentrations. KKL-35 was also active against other LD-causing Legionella species. KKL-35 remained equally active against L. pneumophila mutants that have evolved resistance to macrolides. KKL-35 inhibited the multiplication of L. pneumophila in human macrophages at several stages of infection. |
|---|---|
| CAS No. | 865285-29-6 |
| Molecular Formula | C15H9ClFN3O2 |
| Molecular Weight | 317.70 g/mol |
| IUPAC Name | 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C15H9ClFN3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) |
| Standard InChI Key | ZIICPNCCHIUJSX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)F |
| Appearance | Solid powder |
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